![molecular formula C12H10N4 B12614773 6-Phenylimidazo[1,2-b]pyridazin-2-amine](/img/structure/B12614773.png)
6-Phenylimidazo[1,2-b]pyridazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenylimidazo[1,2-b]pyridazin-2-amine is a heterocyclic compound that features an imidazo[1,2-b]pyridazine core with a phenyl group attached at the 6-position. This compound is part of a broader class of imidazo[1,2-b]pyridazines, which are known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylimidazo[1,2-b]pyridazin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridazine with phenyl isocyanide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Phenylimidazo[1,2-b]pyridazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
6-Phenylimidazo[1,2-b]pyridazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Phenylimidazo[1,2-b]pyridazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine
- 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
Uniqueness
6-Phenylimidazo[1,2-b]pyridazin-2-amine is unique due to its specific substitution pattern and the presence of both imidazo and pyridazine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H10N4 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
6-phenylimidazo[1,2-b]pyridazin-2-amine |
InChI |
InChI=1S/C12H10N4/c13-11-8-16-12(14-11)7-6-10(15-16)9-4-2-1-3-5-9/h1-8H,13H2 |
Clave InChI |
ULCWGSAOOXZHSK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN3C=C(N=C3C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({[(Pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one](/img/structure/B12614694.png)
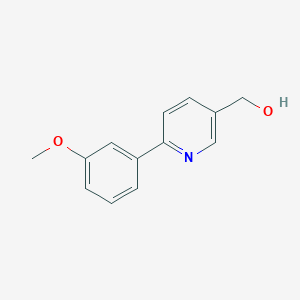
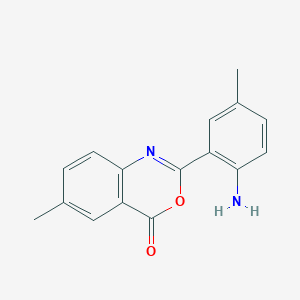
![3-[(Dodecylamino)sulfinyl]-1-methyl-1H-indole-2-carboxylic acid](/img/structure/B12614716.png)
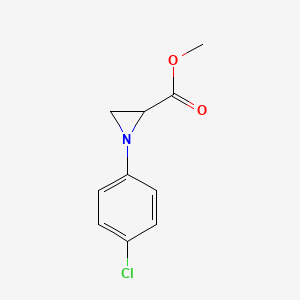

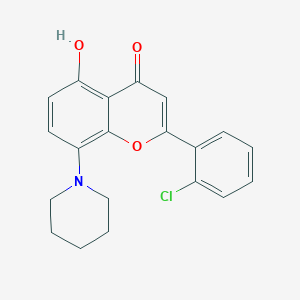
![1-[(5-Butyltellurophen-2-yl)ethynyl]cyclohexan-1-ol](/img/structure/B12614750.png)


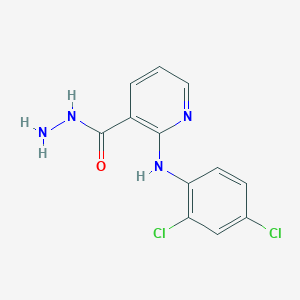
![3-[[5-[(3-Hydroxyphenyl)methylamino]pentylamino]methyl]phenol](/img/structure/B12614772.png)
![2,3-Pyrazinedicarbonitrile, 5,6-bis[4-(dimethylamino)phenyl]-](/img/structure/B12614787.png)
